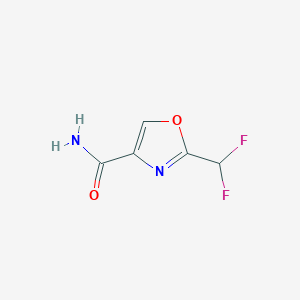
2-(Difluoromethyl)-1,3-oxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethyl)-1,3-oxazole-4-carboxamide is a compound of significant interest in the field of organic chemistry. It features a difluoromethyl group attached to an oxazole ring, which is further substituted with a carboxamide group. This unique structure imparts distinct chemical properties, making it valuable for various applications in scientific research and industry.
作用机制
Target of Action
The compound 2-(Difluoromethyl)-1,3-oxazole-4-carboxamide primarily targets Histone Deacetylase 6 (HDAC6) . HDAC6 is an important target for the treatment of oncological and non-oncological diseases . It plays a pivotal role as an epigenetic regulator, thereby holding significant promise as a therapeutic target for a range of conditions, including cancer, inflammation, and neurodegenerative diseases .
Mode of Action
The compound interacts with its targets through a unique mechanism. The inhibition mechanism involves the formation of a difluoroacetylhydrazide (DFAcH), which is generated in situ by the HDAC6-catalyzed hydrolysis of the DFMO warhead . This reaction involves the nucleophilic attack of the zinc-bound water to the sp2 carbon adjacent to the difluoromethyl moiety, followed by a ring opening of the oxadiazole .
Biochemical Pathways
The compound affects the biochemical pathways related to the deacetylation of lysine side chains of non-histone proteins . HDAC6, the target of the compound, is primarily located in the cytoplasm and deacetylates lysine side chains of non-histone proteins . It plays a pivotal role in modulating cortactin, the Alzheimer-related tau protein, and the chaperone HSP90 . Consequently, HDAC6 is crucial for various cellular processes, including cell motility, proliferation, apoptosis, and the aggresomal pathway .
Pharmacokinetics
The incorporation of the difluoromethyl group has been observed to enhance the lipophilicity and metabolic stability of compounds, both of which are critical considerations in the field of medication design .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on HDAC6. By inhibiting HDAC6, the compound can modulate various cellular processes, including cell motility, proliferation, apoptosis, and the aggresomal pathway .
Action Environment
The action environment of the compound can influence its action, efficacy, and stability. For instance, the biological environment can slightly change the molecular structure of DFMO . .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-1,3-oxazole-4-carboxamide typically involves the difluoromethylation of oxazole derivatives. One common method includes the reaction of oxazole with difluoromethylating agents under controlled conditions. The reaction is often catalyzed by metal-based catalysts to enhance the efficiency and yield of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and solvent choice, to achieve high purity and yield .
化学反应分析
Types of Reactions: 2-(Difluoromethyl)-1,3-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups, such as amines.
Substitution: The difluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid, while reduction could produce oxazole-4-amine derivatives .
科学研究应用
2-(Difluoromethyl)-1,3-oxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases due to its unique chemical properties.
相似化合物的比较
- Difluoromethyl phenyl sulfide
- Difluoromethyl pyrroles
- Difluoromethylated heteroarenes
Comparison: Compared to these similar compounds, 2-(Difluoromethyl)-1,3-oxazole-4-carboxamide stands out due to its unique oxazole ring structure, which imparts distinct chemical and biological properties. The presence of the carboxamide group further enhances its versatility in various chemical reactions and applications .
属性
IUPAC Name |
2-(difluoromethyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2O2/c6-3(7)5-9-2(1-11-5)4(8)10/h1,3H,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMLYDXCGDYINX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)C(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
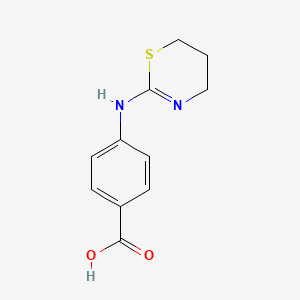
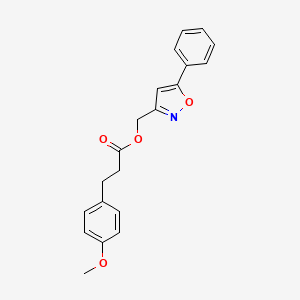
![1-[(4-Bromo-3-fluorophenyl)methyl]pyrazole-4-sulfonyl chloride](/img/structure/B2870759.png)
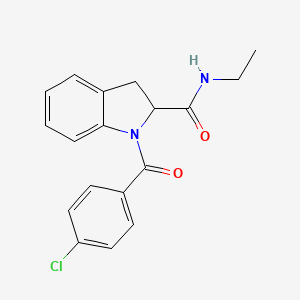
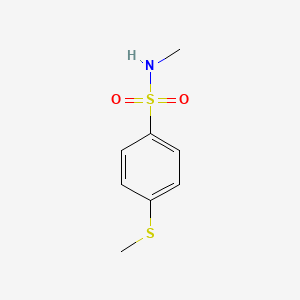
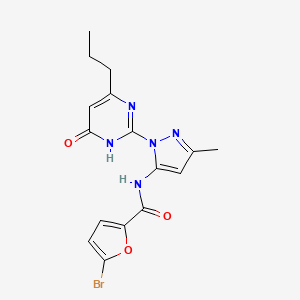
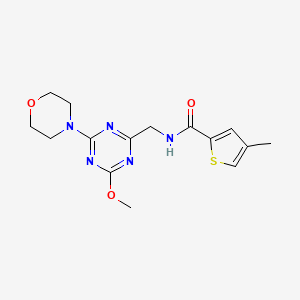
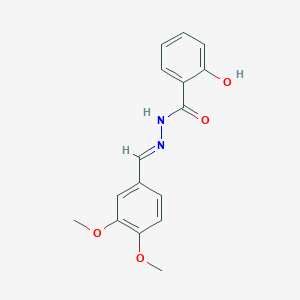
![4-((2,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2870770.png)
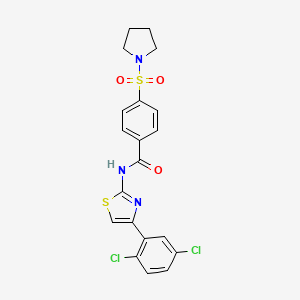
![Dimethyl 2-[2,6-dinitro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B2870774.png)
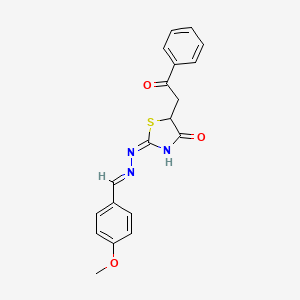
![3,4,5-TRIMETHOXY-N-(4-{[4-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE](/img/structure/B2870776.png)
![1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one](/img/structure/B2870777.png)
